![molecular formula C23H19F2N3O B4199204 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
Overview
Description
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a synthetic organic compound with the molecular formula C23H19F2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the fluorobenzyl group: The benzimidazole intermediate is then alkylated with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the final product: The resulting intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-fluorobenzyl)benzamide
- 4-bromo-1-fluoro-2-nitrobenzene
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
Uniqueness
Compared to similar compounds, 4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is unique due to its specific structural features, such as the presence of both fluorobenzyl and benzimidazole moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-fluoro-N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O/c1-15(26-23(29)16-10-12-18(24)13-11-16)22-27-20-8-4-5-9-21(20)28(22)14-17-6-2-3-7-19(17)25/h2-13,15H,14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDAWHJDALFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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